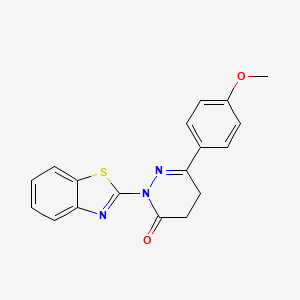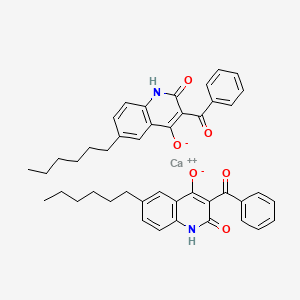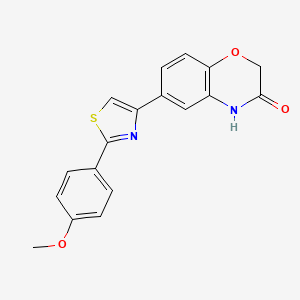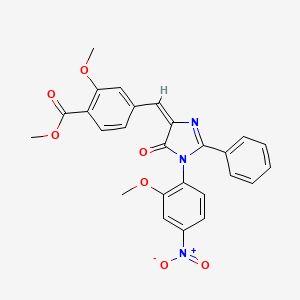
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide is a complex organic compound with a unique structure that combines benzimidazole and azo functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide typically involves multiple steps. The starting materials often include benzimidazole derivatives and azo compounds. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium or copper salts. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent quality control measures in place. The use of green chemistry principles, such as solvent recycling and waste minimization, would be considered to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological probe or marker due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its azo functionality.
Wirkmechanismus
The mechanism of action of N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety may interact with enzymes or receptors, while the azo group can participate in redox reactions. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide: A simpler analog with similar benzimidazole functionality.
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)naphthalene-2-carboxamide: A more complex analog with additional naphthalene and carboxamide functionalities.
Uniqueness
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide is unique due to its combination of benzimidazole and azo functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
94159-58-7 |
|---|---|
Molekularformel |
C20H22N6O7S |
Molekulargewicht |
490.5 g/mol |
IUPAC-Name |
2-[[2,5-dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide |
InChI |
InChI=1S/C20H22N6O7S/c1-10(27)18(19(28)22-11-5-6-12-13(7-11)24-20(29)23-12)26-25-14-8-16(33-4)17(9-15(14)32-3)34(30,31)21-2/h5-9,18,21H,1-4H3,(H,22,28)(H2,23,24,29) |
InChI-Schlüssel |
QLRPZDUQWSZBDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=CC(=C(C=C3OC)S(=O)(=O)NC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B12726824.png)












